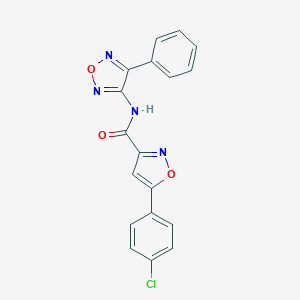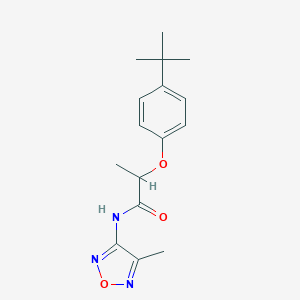![molecular formula C17H18N6O2 B257462 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B257462.png)
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a chemical compound that has shown potential in scientific research applications. It is a heterocyclic compound that contains a triazole ring and a pyridazine ring. This compound is known to have various biochemical and physiological effects, making it an interesting subject for scientific research.
Mécanisme D'action
The mechanism of action of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is not fully understood. However, it is believed to work by interacting with various receptors in the body, including the serotonin receptor and the dopamine receptor. This interaction can result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine has been shown to have various biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which may make it useful in the treatment of various inflammatory disorders. The compound has also been shown to have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, the compound has been shown to have potential as a treatment for various neurological disorders such as depression and anxiety.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine in lab experiments is its ability to cross the blood-brain barrier. This makes it useful in studying the effects of drugs on the brain. However, one limitation of using this compound in lab experiments is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Orientations Futures
There are several future directions for the study of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine. One potential direction is the study of its potential as a drug delivery system. The compound's ability to cross the blood-brain barrier makes it a promising candidate for drug delivery to the brain. Another potential direction is the study of its potential as a treatment for various neurological disorders. The compound's ability to interact with various receptors in the body makes it a promising candidate for the treatment of depression, anxiety, and other neurological disorders. Finally, the compound's potential as an anti-cancer agent warrants further study to determine its efficacy in treating various types of cancer.
Méthodes De Synthèse
The synthesis of 6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 4-(1,3-Benzodioxol-5-ylmethyl)piperazine with 4-amino-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydroxide. This reaction results in the formation of the desired compound. The purity of the compound can be increased by using various purification techniques such as column chromatography.
Applications De Recherche Scientifique
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine has shown potential in various scientific research applications. It has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and as a treatment for various neurological disorders. The compound has also been studied for its potential as a drug delivery system due to its ability to cross the blood-brain barrier.
Propriétés
Nom du produit |
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine |
|---|---|
Formule moléculaire |
C17H18N6O2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
6-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H18N6O2/c1-2-14-15(25-12-24-14)9-13(1)10-21-5-7-22(8-6-21)17-4-3-16-19-18-11-23(16)20-17/h1-4,9,11H,5-8,10,12H2 |
Clé InChI |
PVSKBDYJCDWKDP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
SMILES canonique |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN5C=NN=C5C=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,5-dichloro-4-ethoxy-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B257383.png)
![N-(4-{[(4,6-dimethylpyrimidin-2-yl)amino]sulfonyl}phenyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B257384.png)

![2-(2-methylphenoxy)-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]acetamide](/img/structure/B257388.png)
![(5E)-5-(3-ethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(oxolan-2-ylmethylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B257391.png)

![4-bromo-N-[2-(4-methylphenyl)-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B257394.png)

![2-Tert-butyl-5-[(2-furylmethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B257396.png)
![N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-furamide](/img/structure/B257398.png)

![N-[4-(1H-tetrazol-1-yl)phenyl]pentanamide](/img/structure/B257400.png)
![5-(3-fluoro-4-methylphenyl)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-3-isoxazolecarboxamide](/img/structure/B257401.png)